molecular formula C16H13F2N3OS B2492748 N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide CAS No. 1607257-45-3

N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide

Cat. No. B2492748
CAS RN: 1607257-45-3
M. Wt: 333.36
InChI Key: MYVUPKQAEUYTSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structural features often involves multicomponent reactions that allow for the efficient assembly of complex molecules from simpler precursors. For example, the synthesis of similar compounds has been achieved through reactions involving aldehydes, malononitrile, and various nucleophiles in water, utilizing triethylamine as a base at room temperature. These methods highlight the versatility and adaptability of synthetic strategies in constructing molecules with intricate architectures (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide can be elucidated through various spectroscopic and crystallographic techniques. Studies have shown that crystal structure determination via single-crystal X-ray diffraction analysis is instrumental in understanding the molecular geometry, confirming the regiochemistry of the synthesized compounds, and revealing the presence of intermolecular interactions that stabilize the crystal structure (Xue Si, 2009).

Scientific Research Applications

Synthetic Methods and Applications A novel approach to synthesizing benzonitriles involves electrophilic cyanation of aryl and heteroaryl bromides, demonstrating the utility of related cyanation reagents in producing pharmaceutical intermediates (Anbarasan et al., 2011). This method's significance lies in its ability to cyanate electronically diverse and sterically demanding substrates, showcasing the versatility of cyanation techniques in synthesizing complex molecules.

Chemoselective Synthesis Techniques The palladium-promoted synthesis of hydroxy-substituted benzo[b]carbazoloquinone cyanamides highlights a chemoselective approach to molecular synthesis, with pyridine hydrochloride enabling the selective cleavage of a methyl ether in the presence of an N-cyano group (Knölker & O'sullivan, 1994). This process underscores the importance of selective synthetic strategies in creating compounds with potential applications in materials science and pharmacology.

Catalysis and Green Chemistry The development of base-free transfer hydrogenation processes using Cp*Ir(pyridinesulfonamide)Cl precatalysts is another area of application, indicating the role of these compounds in promoting sustainable and efficient catalytic reactions (Ruff et al., 2016). Such advancements in catalysis not only enhance the efficiency of chemical transformations but also contribute to the principles of green chemistry by minimizing the need for harmful reagents.

Molecular Docking and Drug Design In the field of drug discovery, the synthesis and molecular docking of novel pyridin-N-ethyl-N-methylbenzenesulfonamides against dihydrofolate reductase showcase the application of these compounds in designing new anticancer and antimicrobial agents (Debbabi et al., 2017). Through computational studies and biological evaluations, such research efforts illuminate the potential of these compounds in contributing to the development of new therapeutic options.

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-11-4-5-12(13(18)9-11)14(10-19)21-15(22)6-8-23-16-3-1-2-7-20-16/h1-5,7,9,14H,6,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVUPKQAEUYTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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